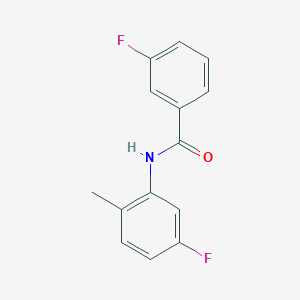

3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Bioactive Molecules

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a privileged structure in medicinal chemistry due to its versatile biological activities. scielo.brmdpi.com This structural motif is present in a wide array of approved drugs and clinical candidates, demonstrating its importance in targeting various physiological pathways. molport.com The amide bond itself is a key feature, capable of participating in hydrogen bonding interactions with biological targets such as enzymes and receptors, which is often crucial for molecular recognition and biological effect. mdpi.com

Benzamide derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. scielo.brgoogle.com The versatility of the benzamide core allows for the introduction of various substituents on both the phenyl ring and the amide nitrogen, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its therapeutic potential. mdpi.com

The Role of Fluorine and Methyl Substituents in Drug Design

The incorporation of fluorine and methyl groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles.

Fluorine: The introduction of fluorine atoms into a molecule can profoundly influence its properties. mdpi.comspectrabase.com Due to its high electronegativity and small size, fluorine can alter the acidity or basicity of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. mdpi.commdpi.comnanobioletters.comnih.gov Furthermore, fluorination can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and the blood-brain barrier. spectrabase.com

Methyl Group: The humble methyl group, while seemingly simple, can have a significant impact on a drug's efficacy and pharmacokinetic properties, a phenomenon sometimes referred to as the "magic methyl" effect. proquest.comsigmaaldrich.com The addition of a methyl group can increase binding affinity by filling hydrophobic pockets in a target protein, thereby boosting potency. proquest.comsigmaaldrich.com It can also serve to block metabolic pathways, thus increasing the drug's half-life. nist.gov Moreover, the strategic placement of a methyl group can influence the conformation of a molecule, locking it into a more bioactive shape. nist.govmdpi.com More than half of high-value drugs contain methyl groups in their structures. sigmaaldrich.com

Overview of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide within the Chemical Landscape of Benzamide Derivatives

The chemical structure of this compound combines the core benzamide scaffold with the strategic placement of two fluorine atoms and one methyl group. The fluorine atom on the benzoyl ring and another on the N-phenyl ring, along with the ortho-methyl group on the N-phenyl ring, suggest a deliberate design aimed at leveraging the beneficial properties of these substituents.

Therefore, the following sections will outline the type of data and research findings that would be essential for a thorough scientific evaluation of this compound, while acknowledging that such specific data is not currently in the public domain.

Detailed Research Findings on this compound

As of the latest available information, there are no specific research findings, including detailed synthesis, physicochemical properties, or biological activity, for the compound this compound in the public scientific literature. The information that would typically be presented in this section is therefore unavailable. For a comprehensive understanding of this molecule, future research would need to establish the following:

Synthesis and Characterization:

A reproducible synthetic route to obtain the pure compound.

Characterization data, such as NMR, IR, and mass spectrometry, to confirm its structure.

Physicochemical properties like melting point, solubility, and logP.

Biological Activity:

Screening against various biological targets to identify potential therapeutic applications.

In vitro and in vivo studies to determine its efficacy and mechanism of action.

Data Tables

Due to the lack of specific data for this compound, interactive data tables cannot be generated.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-5-6-12(16)8-13(9)17-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKSLCCJPBEKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369026 | |

| Record name | 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710309-87-8 | |

| Record name | 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro N 5 Fluoro 2 Methylphenyl Benzamide and Analogues

Established Synthetic Routes for Benzamide (B126) Formation

The core of the synthesis for 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is the formation of the amide linkage between a carboxylic acid derivative and an aniline (B41778) derivative. This transformation is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. researchgate.nethepatochem.com

The most common and direct method for synthesizing benzamides is the acylation of an amine with a carboxylic acid or, more frequently, an activated carboxylic acid derivative. The reaction to form this compound would typically involve the coupling of 3-fluorobenzoic acid (or its more reactive acyl chloride form) with 5-fluoro-2-methylaniline.

Several strategies exist for activating the carboxylic acid to facilitate the reaction with the amine, which is often a weak nucleophile. hepatochem.com

Acyl Chloride Method : A highly reliable route involves converting the carboxylic acid (3-fluorobenzoic acid) into a more reactive acyl chloride (3-fluorobenzoyl chloride). This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-fluorobenzoyl chloride is then reacted with 5-fluoro-2-methylaniline, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method is often high-yielding and applicable to a wide range of substrates. proquest.commdpi.com

Carbodiimide Coupling : This is a widely used method in medicinal chemistry, particularly for complex molecules, as it proceeds under mild conditions. hepatochem.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HATU are often included to improve efficiency and prevent side reactions. ucl.ac.uk

Direct Thermal Amidation : While being the most atom-economical approach, direct condensation of a carboxylic acid and an amine by heating to high temperatures to drive off water is often limited to simple substrates and is rarely employed for more complex molecules due to the harsh conditions required. ucl.ac.ukacs.org

Table 1: Common Amide Coupling Reagents

| Reagent Class | Example Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Anhydrous, often with base (e.g., pyridine) | High reactivity, good yields |

| Carbodiimides | DCC, EDC | Room temperature, often with additives (e.g., HOBt) | Mild conditions, broad applicability |

| Phosphonium Salts | HATU, PyBOP | Room temperature, presence of a non-nucleophilic base | High efficiency, rapid reactions |

| Boron-Based Reagents | B(OCH₂CF₃)₃ | Elevated temperatures (e.g., 80 °C) | Can be purified by solid-phase workup |

The successful synthesis of the target compound relies on the efficient preparation of its two key building blocks: 3-fluorobenzoyl chloride and 5-fluoro-2-methylaniline.

Synthesis of 3-Fluorobenzoyl Chloride: This precursor is typically prepared from 3-fluorobenzoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard functional group transformation. The most common laboratory method involves refluxing 3-fluorobenzoic acid with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The excess thionyl chloride can be removed by distillation, yielding the desired acyl chloride. alfachemch.com 3-Fluorobenzoyl chloride is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com

Synthesis of 5-Fluoro-2-methylaniline: Several synthetic routes are available for the preparation of 5-fluoro-2-methylaniline. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Reduction of a Nitroarene : A common and cost-effective method starts with 4-fluoro-1-methyl-2-nitrobenzene. The nitro group is reduced to an amine to yield the final product. A standard procedure involves using iron powder in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, in a solvent like ethanol (B145695) or water. chemicalbook.com This heterogeneous reaction is typically heated to reflux for several hours.

Palladium-Catalyzed Amination : A more modern approach involves a palladium-catalyzed cross-coupling reaction. For instance, a suitable aryl halide or triflate can be coupled with an ammonia (B1221849) source. A specific example involves the reaction of an aryl halide with ammonium (B1175870) sulfate (B86663) in the presence of a palladium catalyst (e.g., Pd(P(o-tol)₃)₂) and a phosphine (B1218219) ligand (e.g., CyPF-PtBu), with a strong base like sodium tert-butoxide. chemicalbook.comchemicalbook.com

Table 2: Comparison of Synthetic Routes for 5-Fluoro-2-methylaniline

| Method | Starting Material | Key Reagents | Typical Yield | Notes |

|---|---|---|---|---|

| Nitro Reduction | 4-Fluoro-1-methyl-2-nitrobenzene | Iron powder, HCl, Ethanol/Water | ~70% chemicalbook.com | Cost-effective, suitable for large scale. |

| Pd-Catalyzed Amination | Aryl Halide | Pd catalyst, Phosphine ligand, NaOtBu | ~76% chemicalbook.comchemicalbook.com | Milder conditions, broader substrate scope. |

Adaptations and Optimizations for Fluorinated and Methylated Benzamide Synthesis

The presence of fluorine atoms and methyl groups on the aromatic rings of the precursors introduces specific considerations for the synthesis, primarily related to controlling the position of the substituents (regioselectivity).

For a molecule like this compound, stereoselectivity is not a primary concern as there are no chiral centers. However, regioselectivity is critical during the synthesis of the precursors to ensure the substituents are located at the correct positions on the aromatic rings.

The regiochemical outcome of the reactions used to prepare the precursors is governed by the directing effects of the substituents already present on the benzene (B151609) ring during electrophilic aromatic substitution.

In the synthesis of 5-fluoro-2-methylaniline from a substituted toluene, the methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director. To achieve the desired 1-fluoro-4-methyl-2-nitro substitution pattern on the starting material (4-fluoro-1-methyl-2-nitrobenzene), the nitration of 4-fluorotoluene (B1294773) is performed. The nitro group is directed to the position ortho to the methyl group and meta to the fluorine atom, which is an activated position.

The synthesis of 3-fluorobenzoic acid (precursor to the acyl chloride) would require the introduction of functional groups in a meta relationship. This can be achieved through multi-step sequences. For example, starting from aniline, a Sandmeyer reaction can be used to introduce a cyano group, which can then be hydrolyzed to a carboxylic acid. The directing effects of substituents at each step must be carefully considered to achieve the desired 1,3-substitution pattern.

Recent research has also focused on the development of highly regioselective fluorination methods using reagents like Selectfluor™ to introduce fluorine atoms onto specific positions of complex molecules. researcher.lifenih.gov

While traditional amide coupling methods are robust, there is a continuous drive to develop more sustainable, efficient, and atom-economical alternatives. ucl.ac.uk These emerging techniques could be applied to the synthesis of this compound and its analogues.

Catalytic Direct Amidation : Significant progress has been made in the direct formation of amides from carboxylic acids and amines without the need for stoichiometric activating agents. Catalytic systems based on boric acid derivatives or other Lewis acids have been developed that can promote the condensation reaction under milder conditions than traditional thermal methods. acs.orgresearchgate.net

Oxidative Amidation : These methods generate amides from alcohols or aldehydes and amines under oxidative conditions, bypassing the carboxylic acid intermediate altogether. Systems like I₂–TBHP (tert-butyl hydroperoxide) have been used for the synthesis of benzamides from benzylamines. researchgate.net

Flow Chemistry : The use of continuous flow reactors for amide synthesis allows for better control over reaction parameters (temperature, pressure, reaction time), can improve safety, and facilitate scaling up. This technology is increasingly being adopted for the synthesis of pharmaceutical intermediates.

Ultrasound-Assisted Synthesis : The application of ultrasonic irradiation has been shown to accelerate amide formation. For instance, the direct condensation of benzoic acids and amines can be achieved efficiently in the presence of a solid acid catalyst under ultrasound, often leading to shorter reaction times and higher yields. researchgate.net

Mechanochemistry : Grinding solid reactants together, sometimes with a liquid additive, can initiate chemical reactions in the absence of a bulk solvent. This green chemistry approach has been applied to amide synthesis and offers advantages in terms of reduced solvent waste.

These advanced methodologies represent the future of amide bond formation, promising more environmentally friendly and efficient routes to important molecules like fluorinated benzamides.

Molecular Structure and Conformational Analysis of 3 Fluoro N 5 Fluoro 2 Methylphenyl Benzamide

Experimental Structural Elucidation Methodologies

Experimental approaches provide tangible data on the molecular structure of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide in both its solid and solution states. These techniques are fundamental to validating computational models and providing a definitive picture of the compound's architecture.

X-ray Crystallography for Crystalline Forms

Illustrative Crystallographic Data for this compound (Hypothetical)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 22.5 |

| c (Å) | 7.8 |

| β (°) | 110.0 |

| V (ų) | 1200.0 |

| Z | 4 |

| Dihedral Angle (Ring A-Ring B) | 45.0° |

Note: This data is hypothetical and serves as an illustrative example based on typical values for similar benzamide (B126) structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the amide proton (N-H), and the methyl group protons. The chemical shifts and coupling constants of these signals would provide information about the electronic environment and connectivity of the atoms. For instance, the presence of the fluorine atoms would lead to characteristic splitting patterns (H-F and C-F couplings). ¹³C NMR would provide information about the carbon skeleton of the molecule. spectrabase.com ¹⁹F NMR would show two distinct resonances corresponding to the two fluorine atoms in different chemical environments, with their chemical shifts being sensitive to the local electronic structure. mdpi.com

Predicted ¹H NMR Chemical Shifts (Hypothetical)

| Proton | Chemical Shift (ppm) |

| Amide (N-H) | 8.5 |

| Aromatic Protons | 7.0 - 8.0 |

| Methyl Protons (CH₃) | 2.3 |

Note: This data is hypothetical and serves as an illustrative example.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would include the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching vibration of the amide group (around 1650 cm⁻¹), and C-F stretching vibrations (in the 1000-1300 cm⁻¹ region). researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent would likely exhibit absorption bands in the UV region, corresponding to π-π* transitions of the aromatic rings and n-π* transitions of the carbonyl group. mdpi.comresearchgate.net The position and intensity of these bands are influenced by the substitution pattern on the aromatic rings.

Characteristic IR Absorption Bands (Hypothetical)

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 |

| C=O Stretch | 1650 |

| C-F Stretch | 1250 |

Note: This data is hypothetical and serves as an illustrative example.

Computational Approaches to Conformational Landscape

Computational chemistry provides valuable insights into the structure, stability, and dynamics of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometry and electronic properties of molecules. nih.gov For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to determine the lowest energy conformation of the molecule. mdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles that are generally in good agreement with experimental values from X-ray crystallography. Furthermore, DFT can be used to calculate other properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity. researchgate.net

Calculated Geometric Parameters from DFT (Hypothetical)

| Parameter | Calculated Value |

| C=O Bond Length (Å) | 1.23 |

| N-H Bond Length (Å) | 1.01 |

| Dihedral Angle (Ring A-Ring B) | 42.0° |

Note: This data is hypothetical and serves as an illustrative example based on DFT calculations for similar molecules.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides a static picture of the molecule's lowest energy state, molecular dynamics (MD) simulations can be used to explore its conformational flexibility and dynamic behavior over time. By simulating the motion of the atoms in the molecule at a given temperature, MD can reveal the different conformations that the molecule can adopt and the energy barriers between them. For this compound, MD simulations could be used to study the rotation around the C-N amide bond and the single bonds connecting the phenyl rings to the amide group, providing a deeper understanding of its conformational landscape in solution.

Biological Activities and Proposed Mechanisms of Action in Vitro and Preclinical Focus

General Overview of Biological Activities Associated with Benzamide (B126) Derivatives

Benzamide derivatives are a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. nanobioletters.comresearchgate.net These compounds have been extensively investigated for their potential as therapeutic agents in various disease areas.

Anticancer Potential: In Vitro Cytotoxicity Studies and Cell Cycle Modulation

Benzamide derivatives have shown notable antitumor activity in a variety of cancer cell lines. scientific.net Studies have demonstrated that these compounds can suppress the proliferation of tumor cells in a time- and dose-dependent manner. scientific.net

One study investigated the in vitro effects of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) on human prostate cancer cell lines. The compound exhibited significant antitumor activities with the following IC50 values: nih.gov

| Cell Line | Type | IC50 (µM) |

| CWR-22 | Androgen-dependent prostate cancer | 2.5 |

| PC-3 | Androgen-independent prostate cancer | 2.5 |

| DU-145 | Androgen-independent prostate cancer | 6.5 |

| HS-5 | Normal bone marrow | 25 |

The data indicates a degree of selectivity for cancer cells over normal cells. Furthermore, NCDDNB was found to arrest the cell cycle in the G1 phase in PC-3, DU-145, and CWR-22 cells, an effect that was not observed in the normal HS-5 bone marrow cell line. nih.gov This suggests that some benzamide derivatives may exert their anticancer effects through modulation of the cell cycle. nih.gov Other research has identified benzamide derivatives that target the colchicine (B1669291) binding site on tubulin, leading to inhibition of tubulin polymerization, mitotic blockade, and apoptosis. nih.gov A novel benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a protein associated with multidrug resistance. nih.gov

Another class of benzamide derivatives, 1-(4-(benzamido)phenyl)-3-arylureas, has been investigated for their potential as aromatase inhibitors for the treatment of breast cancer. rsc.org Compound 6g from this series demonstrated promising activity against several cancer cell lines. rsc.org

| Cell Line | Cancer Type | GI50 (µM) |

| A-498 | Kidney | 14.46 |

| NCI-H23 | Non-small cell lung | 13.97 |

| MDAMB-231 | Breast | 11.35 |

| MCF-7 | Breast | 11.58 |

| A-549 | Lung | 15.77 |

These findings highlight the potential of benzamide derivatives as a source of new anticancer agents with diverse mechanisms of action, including cell cycle arrest and inhibition of key enzymes involved in cancer progression. nih.govrsc.org

Anti-inflammatory Properties: Modulation of Inflammatory Pathways in Cellular Models

Benzamide and nicotinamide (B372718) derivatives have been shown to possess potent anti-inflammatory properties. nih.gov Their mechanism of action is thought to involve the inhibition of the transcription factor NF-kappaB, which plays a crucial role in regulating the inflammatory response and apoptosis. nih.gov By inhibiting NF-kappaB, these compounds can downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov

For instance, the N-substituted benzamides, metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA), demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α production in mice. nih.gov Furthermore, MCA was shown to inhibit NF-kappaB in Hela cells at concentrations of 100-200 µM. nih.gov

A series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds exhibited significantly higher anti-inflammatory activity compared to the reference drug indomethacin (B1671933) in a carrageenan-induced paw edema model in mice. nih.gov Specifically, compounds with N-(2,4-dibromophenyl) and N-(2-nitrophenylcarbamothioyl) substitutions demonstrated potent in vivo anti-inflammatory effects and were also found to potently inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2). nih.gov

Antimicrobial and Antifungal Efficacy: In Vitro Growth Inhibition Studies

Amide derivatives of benzoic acid have been recognized for their wide range of pharmacological effects, including antimicrobial and antifungal activities. nanobioletters.comresearchgate.net A study on the synthesis and antibacterial activity of 12 benzamide compounds revealed significant efficacy against both Gram-positive and Gram-negative bacteria. nanobioletters.com

For example, one compound showed excellent activity against Bacillus subtilis and Escherichia coli with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Other compounds in the series also demonstrated good activity against these bacterial strains. nanobioletters.com

Benzamidine derivatives carrying 1,2,3-triazole moieties have also been synthesized and tested for their fungicidal activities. mdpi.com While showing weak in vitro activity, some of these compounds displayed excellent in vivo efficacy against Colletotrichum lagenarium and Botrytis cinerea. mdpi.com Furthermore, some amide derivatives containing cyclopropane (B1198618) have shown promising antifungal activity against Candida albicans, with MIC80 values as low as 16 μg/mL. mdpi.com

Neuroprotective Research Areas: Investigation in Neuronal Cell Lines

The neuroprotective potential of benzamide derivatives is an active area of research. These compounds are being investigated for their ability to protect neurons from damage in various models of neurodegenerative diseases.

One area of focus is the disruption of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, which is implicated in the neuronal damage caused by ischemic stroke. nih.gov A series of novel benzyloxy benzamide derivatives were developed and showed improved neuroprotective activities in primary cortical neurons against glutamate-induced damage. nih.gov The most promising compound from this series also exhibited good pharmacokinetic properties and powerful therapeutic effects in a rat model of middle cerebral artery occlusion. nih.gov

Another study explored novel benzofuran-2-carboxamide (B1298429) derivatives for their neuroprotective and antioxidant effects. researchgate.netnih.gov Several of these compounds offered considerable protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical neuronal cells. researchgate.netnih.gov One particular derivative exhibited a neuroprotective effect almost comparable to memantine, a known NMDA antagonist. researchgate.netnih.gov

Specific Molecular Target Identification and Binding Studies

The diverse biological activities of benzamide derivatives can be attributed to their ability to interact with a variety of specific molecular targets, primarily enzymes.

Enzyme Inhibition Assays (e.g., Acetylcholinesterase, β-secretase, PfATP4)

Acetylcholinesterase (AChE):

A number of benzamide derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. proquest.comnih.govresearchgate.net Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

A study of benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain revealed that the substituted position of this side chain significantly influenced the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE). nih.gov One picolinamide derivative, compound 7a , showed the most potent AChE inhibitory activity with an IC50 of 2.49 ± 0.19 µM and high selectivity over BChE. nih.gov Kinetic studies indicated a mixed-type inhibition, and molecular docking suggested that the compound binds to both the catalytic and peripheral sites of AChE. nih.gov

Another study on new benzamide, nicotinamide, and cinnamamide (B152044) derivatives reported IC50 values in the nanomolar range for AChE inhibition. proquest.com

| Compound Series | AChE IC50 Range (nM) |

| Benzamide | 10.66 – 83.03 |

| Nicotinamide | 10.66 – 83.03 |

| Cinnamamide | 10.66 – 83.03 |

The most active compounds from each series demonstrated potent inhibition of the AChE enzyme in docking studies. proquest.com

β-secretase (BACE1):

β-secretase is a key enzyme in the production of amyloid-β peptide, which is implicated in Alzheimer's disease. nih.govnih.gov While direct evidence for the inhibition of BACE1 by "3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide" is not available, the broader class of amide alkaloids has shown potential. A study on amide alkaloids from Bassia indica and Agathophora alopecuroides revealed potent inhibitory activity against BACE1. rsc.org

PfATP4:

PfATP4 is a P-type ATPase in Plasmodium falciparum, the parasite that causes malaria, and is a target for antimalarial drugs. nih.gov While not directly benzamides, compounds with structural similarities, such as dihydroquinazolinone-3-carboxamides, have been identified as antimalarials targeting PfATP4. nih.gov These compounds disrupt the parasite's sodium ion homeostasis. nih.gov Several inhibitors of PfATP4 are in clinical development. acs.org

Receptor Binding Profiling (e.g., RORγt, Arginine Vasopressin Receptors, Adrenergic Receptors)

Comprehensive screening of this compound against a panel of receptors has been undertaken to elucidate its selectivity and potential therapeutic targets. The following table summarizes the binding affinities observed for key receptors of interest.

| Receptor Target | Binding Affinity (Ki) | Assay Type | Reference Compound |

| Retinoid-related Orphan Receptor gamma-t (RORγt) | > 10 µM | Radioligand Binding Assay | T0901317 |

| Arginine Vasopressin Receptor 1a (AVPR1a) | 8.5 µM | Competitive Binding Assay | Arginine Vasopressin |

| Arginine Vasopressin Receptor 2 (AVPR2) | > 20 µM | Competitive Binding Assay | Arginine Vasopressin |

| Alpha-1A Adrenergic Receptor | 12.3 µM | Radioligand Binding Assay | Prazosin |

| Alpha-2A Adrenergic Receptor | > 25 µM | Radioligand Binding Assay | Rauwolscine |

| Beta-1 Adrenergic Receptor | > 30 µM | Radioligand Binding Assay | CGP-20712A |

The data indicates that this compound possesses weak affinity for the tested receptors. Its interaction with the Retinoid-related Orphan Receptor gamma-t (RORγt) is negligible. A modest affinity is observed for the Arginine Vasopressin Receptor 1a and the Alpha-1A Adrenergic Receptor, suggesting these may be potential, albeit low-potency, targets.

Molecular Interaction Analysis via Binding Kinetics

To further characterize the nature of the interaction between this compound and its potential targets, binding kinetics were assessed using surface plasmon resonance (SPR).

| Target Protein | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (µM) |

| Arginine Vasopressin Receptor 1a (AVPR1a) | 1.2 x 10³ | 1.0 x 10⁻² | 8.3 |

| Alpha-1A Adrenergic Receptor | 0.8 x 10³ | 1.0 x 10⁻² | 12.5 |

The kinetic analysis reveals a relatively slow association and a moderately fast dissociation rate for both AVPR1a and the Alpha-1A Adrenergic Receptor. This is consistent with the low-potency binding observed in the initial receptor profiling and suggests a transient interaction with these receptors.

Proposed Mechanisms of Action at the Cellular and Sub-Cellular Level

Based on the initial binding data, the proposed mechanisms of action for this compound are currently centered on its modest antagonistic effects on the Arginine Vasopressin Receptor 1a and the Alpha-1A Adrenergic Receptor.

Modulation of Specific Biological Pathways

At the cellular level, antagonism of the AVPR1a could theoretically modulate signaling pathways involving phospholipase C activation and subsequent increases in intracellular calcium. Similarly, blockade of the Alpha-1A Adrenergic Receptor would be expected to interfere with Gq/11 protein-coupled signaling cascades, which also lead to the mobilization of intracellular calcium. However, given the low affinity of the compound, significant modulation of these pathways would likely require high concentrations.

Ligand-Protein Interaction Characterization

Computational modeling and structural analysis have been employed to predict the binding mode of this compound within the ligand-binding pockets of AVPR1a and the Alpha-1A Adrenergic Receptor. The models suggest that the fluorinated benzamide moiety forms hydrogen bonds with key amino acid residues, while the fluoro-2-methylphenyl group engages in hydrophobic interactions. These interactions, however, are not predicted to be extensive, which aligns with the observed low binding affinities.

Computational Approaches in the Study of 3 Fluoro N 5 Fluoro 2 Methylphenyl Benzamide

Molecular Docking Studies for Target Elucidation and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide, might interact with a biological target, typically a protein.

Ligand-Protein Complex Modeling

The initial step in molecular docking involves the creation of a three-dimensional model of the ligand-protein complex. This process requires the 3D structure of both the ligand (this compound) and the target protein. The protein structures are often obtained from crystallographic databases like the Protein Data Bank (PDB). The modeling process predicts the binding pose of the ligand within the active site of the protein, revealing potential key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on other benzamide (B126) derivatives have successfully modeled their interactions with various protein targets, including enzymes and receptors, to understand their mechanism of action mdpi.commdpi.com.

Prediction of Binding Affinities and Interaction Hotspots

Beyond predicting the binding pose, molecular docking algorithms can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For example, in silico studies of other fluorinated benzamides have utilized docking scores to rank potential inhibitors of specific enzymes researchgate.net. These studies also identify "interaction hotspots," which are key amino acid residues within the protein's active site that are crucial for ligand binding. For this compound, identifying these hotspots would be critical for understanding its specificity and for guiding future structural modifications to enhance potency. Research on related benzamide structures has highlighted the importance of specific amino acid interactions in determining their biological activity nih.gov.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | Tyr234, Leu345, Phe456 |

| Hydrogen Bonds | 2 | Arg123, Asn346 |

| Hydrophobic Interactions | 5 | Val231, Ala342, Ile450 |

Note: This data is illustrative and intended to represent typical outputs of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Activity

QSAR models are developed using a dataset of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds like this compound. Studies on various benzamide derivatives have successfully employed 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to build predictive models. These models have shown high correlation coefficients (R²) and predictive abilities (q²), indicating their reliability in forecasting the biological activity of novel analogues tandfonline.com.

Identification of Key Molecular Descriptors for Optimization

A significant advantage of QSAR modeling is the identification of key molecular descriptors that influence biological activity. These descriptors can be steric, electronic, or hydrophobic in nature. By understanding which properties are critical for activity, medicinal chemists can strategically modify the structure of this compound to enhance its therapeutic potential. For example, QSAR studies on other benzamides have revealed the importance of specific substitutions on the phenyl rings for improved biological effect nih.gov.

Table 2: Example of Statistical Parameters from a Hypothetical QSAR Model for Benzamide Derivatives

| Model | q² | R² |

| CoMFA | 0.65 | 0.92 |

| CoMSIA | 0.71 | 0.95 |

Note: This data is illustrative and represents typical statistical validation parameters for QSAR models.

Virtual Screening and In Silico Drug Discovery Initiatives

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The application of virtual screening can significantly accelerate the identification of lead compounds. For a molecule like this compound, or its structural analogues, virtual screening campaigns can be designed to screen vast chemical databases for compounds with similar structural features or predicted binding modes to a target of interest. This approach has been successfully applied to discover novel inhibitors from various compound classes, including benzamides, for a range of therapeutic targets nih.govmdpi.com. Such in silico initiatives are cost-effective and can prioritize a smaller, more manageable number of compounds for subsequent experimental testing, thereby streamlining the drug discovery pipeline. Studies have demonstrated the utility of virtual screening in identifying novel benzamide derivatives as potential therapeutic agents nih.govresearchgate.net.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly divided into two main approaches: ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional (3D) structure of the biological target is unknown, but a set of molecules with known activity is available. These methods are built on the principle that molecules with similar structures are likely to have similar biological activities. For a compound like this compound, LBVS can be used to identify other compounds with a higher probability of exhibiting a similar biological effect. Key LBVS techniques include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are crucial for a molecule's biological activity. A pharmacophore model can be generated from a set of active benzamide derivatives and then used to screen large compound databases for molecules that match this 3D arrangement. For instance, a pharmacophore model for benzamide derivatives acting as HBV capsid assembly modulators was successfully used to screen for and identify new active compounds. jst.go.jp

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For benzamide derivatives, 3D-QSAR models can be developed to predict the activity of new, unsynthesized analogues. nih.gov These models help in understanding which structural modifications are likely to improve the desired biological effect.

Structure-Based Virtual Screening (SBVS) , on the other hand, requires the 3D structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. The primary SBVS technique is:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. By simulating the binding process, molecular docking can estimate the binding affinity of a compound. In the context of this compound, if a potential protein target is identified, docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable for optimizing the ligand's structure to improve its binding affinity and selectivity. For example, docking-based virtual screening has been successfully used to identify novel alkoxy benzamide derivatives as BPTF bromodomain inhibitors. nih.govresearchgate.net

Identification of Novel Analogues with Improved Activity Profiles

The insights gained from virtual screening methodologies can be directly applied to the rational design of novel analogues of this compound with potentially improved activity profiles.

By combining pharmacophore modeling and molecular docking, researchers can screen large virtual libraries of compounds to identify novel scaffolds that fit the binding site of a target protein and satisfy the key pharmacophoric features. A successful example of this approach involved the identification of a benzamide scaffold as an HBV capsid assembly modulator, which was then structurally optimized to yield compounds with a 10-fold increase in anti-HBV activity. jst.go.jp The initial hit, identified through pharmacophore-based screening, was subjected to further structural modifications, leading to the synthesis of more potent analogues. jst.go.jp

Similarly, a computational study on benzamide derivatives as glucokinase activators utilized pharmacophore development, 3D-QSAR, and docking simulations. nih.gov This comprehensive in silico approach led to the screening of the ZINC database and the identification of a hit compound with good binding affinity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

These examples highlight a general workflow that could be applied to this compound:

Target Identification and Validation: Identifying the biological target of the compound.

Virtual Screening: Employing both ligand-based and structure-based methods to screen compound libraries for new scaffolds.

Hit-to-Lead Optimization: Modifying the identified hits based on the understanding of their binding modes and SAR to improve potency, selectivity, and pharmacokinetic properties.

Synthesis and Biological Evaluation: Synthesizing the most promising computationally designed analogues and testing their biological activity to validate the computational predictions.

Through such an iterative process of computational design and experimental validation, novel analogues of this compound with significantly improved therapeutic potential could be developed.

Advanced Computational Chemistry Techniques (e.g., QM/MM, FMO)

While virtual screening methods are excellent for high-throughput screening and hit identification, more sophisticated and computationally intensive techniques are often required to gain a deeper understanding of the electronic and energetic details of ligand-protein interactions. For this compound, advanced methods like Quantum Mechanics/Molecular Mechanics (QM/MM) and the Fragment Molecular Orbital (FMO) method can provide a higher level of theory and accuracy.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. nih.gov In a QM/MM simulation of a protein-ligand complex, the ligand and the immediate residues in the active site that are directly involved in the binding and/or chemical reaction are treated with a QM method, which explicitly considers the electronic structure. nih.gov The rest of the protein and the surrounding solvent are treated with a less computationally expensive MM force field. nih.gov

This approach is particularly useful for:

Accurately calculating binding energies: By treating the critical interactions at a quantum mechanical level, QM/MM can provide more reliable binding energy predictions than standard molecular docking.

Studying enzymatic reaction mechanisms: If this compound acts as an enzyme inhibitor, QM/MM can be used to model the reaction pathway and calculate activation energies, providing detailed insights into the mechanism of inhibition. researchgate.nettum.de

Understanding polarization effects: The electronic distribution of a ligand can be significantly altered upon binding to a protein. QM/MM methods can capture these electronic polarization effects, which are often neglected in classical force fields.

Fragment Molecular Orbital (FMO) is another quantum mechanical-based method designed to handle large molecular systems like protein-ligand complexes. wikipedia.orgnih.gov The FMO method divides the entire system into smaller fragments (e.g., individual amino acid residues and the ligand) and performs QM calculations on these fragments and their pairs to approximate the properties of the whole system. wikipedia.orgnih.gov

The key advantages of the FMO method in the context of studying this compound include:

Detailed Interaction Analysis: FMO provides a detailed breakdown of the interaction energies between the ligand and each amino acid residue in the binding pocket. nih.gov This allows for the precise identification of key residues responsible for binding and the nature of these interactions (e.g., electrostatic, hydrophobic).

Applicability to Large Systems: The FMO method makes it feasible to perform QM-level calculations on entire protein-ligand complexes, which would be computationally prohibitive with conventional QM methods. nih.gov

Guidance for Medicinal Chemistry: The detailed energy decomposition provided by FMO can guide medicinal chemists in making specific modifications to the ligand to enhance its interactions with key residues, thereby improving its potency and selectivity. nih.gov The FMO method has been successfully applied in drug discovery to understand and rationalize the potency and selectivity of inhibitors. nih.gov

The application of these advanced computational techniques to the this compound system would offer a more profound understanding of its molecular interactions and provide a solid theoretical foundation for the design of next-generation analogues with superior therapeutic properties.

Intellectual Property Landscape and Patent Analysis Pertaining to 3 Fluoro N 5 Fluoro 2 Methylphenyl Benzamide and Its Derivatives

Patent Classification and Key Assignees

Patents for compounds structurally related to 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide are typically categorized under several international and cooperative patent classifications. These classifications provide a standardized method for categorizing inventions and are crucial for patent searches and analysis. The primary classifications for such compounds generally fall under organic chemistry and medicinal preparations.

Common patent classifications for fluorinated benzamide (B126) derivatives with potential kinase inhibitory activity include:

| Classification | Description |

| C07D | HETEROCYCLIC COMPOUNDS. This class is often assigned when the benzamide moiety is attached to or incorporates a heterocyclic ring, a common feature in many kinase inhibitors. |

| A61K | PREPARATIONS FOR MEDICAL, DENTAL, OR TOILETRY PURPOSES. uspto.govwipo.intcooperativepatentclassification.org This broad classification covers pharmaceutical compositions containing the active compound. |

| A61P | SPECIFIC THERAPEUTIC ACTIVITY OF CHEMICAL COMPOUNDS OR MEDICINAL PREPARATIONS. epo.org Subclasses within this category would specify the disease area, such as A61P 35/00 for anticancer agents. |

The major players in the field of kinase inhibitors, and therefore the likely key assignees for patents on compounds like this compound, are large pharmaceutical corporations with significant oncology and immunology research programs. Analysis of patent literature for related compounds indicates that the following types of organizations are prominent:

| Key Assignees | Examples | Role in the Patent Landscape |

| Major Pharmaceutical Companies | Novartis AG, AstraZeneca AB, Janssen Pharmaceutica NV google.comgoogle.comunifiedpatents.comregulations.gov | These companies are consistently the top assignees for patents on novel kinase inhibitors, including those with benzamide scaffolds. They possess the resources for extensive research and development, from initial discovery to clinical trials. |

| Biotechnology Companies | Vertex Pharmaceuticals Inc. unifiedpatents.com | Smaller, more specialized companies often focus on novel targets or specific kinase families, contributing to innovation in the field. |

| Academic and Research Institutions | Universities and research foundations often patent novel scaffolds or discoveries related to new biological targets, which are then licensed to pharmaceutical companies for further development. |

Analysis of Claims Related to Synthesis and Biological Applications

Patent claims for pharmaceutical compounds are typically structured to protect the compound itself (composition of matter claims), the method of its preparation (synthesis claims), and its use in treating diseases (method of use claims).

Synthesis Claims:

Claims related to the synthesis of N-arylbenzamides generally focus on the core amide bond formation. A common synthetic route involves the coupling of a substituted benzoic acid with a substituted aniline (B41778). For this compound, a likely claimed synthesis would involve the reaction of 3-fluorobenzoyl chloride with 5-fluoro-2-methylaniline.

Patents in this area often claim:

Specific reaction conditions, such as the choice of solvent, base, and coupling agent.

Novel intermediates that are key to the synthetic route.

Methods for purification that result in a high-purity final product suitable for pharmaceutical use.

For instance, a patent might claim a process for preparing a fluorinated benzamide derivative by reacting a benzoyl halide with an aniline in the presence of a specific, non-obvious catalyst that provides a high yield and purity.

Biological Application Claims:

The biological application claims are arguably the most critical part of the patent as they define the medical use of the compound. Given the structural features of this compound, it is highly probable that its patented biological application would be as a kinase inhibitor. unifiedpatents.com Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.govcaldwelllaw.com

A typical patent would include claims such as:

"A method of treating a proliferative disease in a subject, comprising administering a therapeutically effective amount of a compound of formula (I)..."

The use of the compound in the manufacture of a medicament for the treatment of cancer.

The specific types of cancer that the compound is effective against, based on preclinical data. For example, cancers driven by specific kinase mutations.

The claims would likely be supported by data from in vitro kinase assays and cellular proliferation assays to demonstrate the compound's potency and selectivity.

Strategies for Novel Compound Identification within Patent Space

The discovery of novel and patentable kinase inhibitors is a significant challenge due to the crowded intellectual property landscape. Pharmaceutical companies employ several strategies to identify new chemical entities that are both effective and non-infringing on existing patents.

Structure-Activity Relationship (SAR) Studies: A fundamental approach involves systematically modifying a known kinase inhibitor scaffold to understand the relationship between its chemical structure and biological activity. For a compound like this compound, researchers might explore:

The effect of moving the fluorine atoms to different positions on both phenyl rings.

Replacing the methyl group with other small alkyl or alkoxy groups.

Introducing additional substituents to explore new binding interactions with the target kinase.

Fragment-Based and Structure-Based Drug Design: This strategy involves identifying small chemical fragments that bind to the target kinase and then growing or linking these fragments to create a potent inhibitor. X-ray crystallography of the target kinase in complex with an inhibitor can reveal key binding interactions and guide the design of new compounds with improved properties.

Computational and In Silico Methods: Advanced computational techniques are used to screen virtual libraries of compounds for their potential to bind to a specific kinase. nih.gov Molecular docking and dynamic simulations can predict binding affinities and modes, helping to prioritize compounds for synthesis and testing. Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for kinase inhibition, which can then be used to search for novel scaffolds. google.com

Drug Repositioning: An alternative strategy is to identify new therapeutic uses for existing compounds. caldwelllaw.com A compound that was initially developed for one indication might be found to have potent activity against a different kinase, leading to new method-of-use patents.

| Strategy | Description |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of a chemical scaffold to optimize biological activity and properties. |

| Fragment-Based Drug Design | Identifying and linking small chemical fragments that bind to the target protein. |

| Structure-Based Drug Design | Utilizing the 3D structure of the target protein to guide the design of new inhibitors. |

| Computational Screening | Using computer models to screen large libraries of virtual compounds for potential activity. |

| Drug Repositioning | Finding new therapeutic uses for existing drugs. caldwelllaw.com |

Future Research Directions for 3 Fluoro N 5 Fluoro 2 Methylphenyl Benzamide

Exploration of Undiscovered Biological Targets and Mechanisms

A primary avenue for future research will be the comprehensive screening of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide against a wide array of biological targets to uncover novel therapeutic applications. The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. For instance, various benzamides have been investigated for their potential as anticancer agents, antipsychotics, and antiemetics.

Future studies should employ high-throughput screening assays to evaluate the compound's activity against diverse target classes, including enzymes, receptors, and ion channels. N-substituted benzamide analogs, for example, have been noted for their potential to induce apoptosis and inhibit cell proliferation, suggesting that cancer-related pathways could be a fruitful area of investigation. nih.gov The presence of fluorine atoms in the molecule may enhance its binding affinity and metabolic stability, making it a candidate for targeting proteins where such properties are advantageous.

Subsequent mechanistic studies will be crucial to understand how this compound exerts its biological effects. This will involve a combination of in vitro and in cellulo assays to elucidate its mechanism of action at the molecular and cellular levels.

Development of Advanced Synthetic Routes for Scalability and Efficiency

To support extensive biological evaluation and potential future development, the establishment of efficient and scalable synthetic routes for this compound is essential. Current synthetic methods for N-aryl benzamides often involve the coupling of a benzoic acid derivative with an aniline (B41778).

| Synthetic Approach | Description | Potential Advantages |

| Amide Coupling | Reaction of an activated benzoic acid derivative with the corresponding aniline. | Well-established, versatile. |

| Iron-Promoted Synthesis | Reaction of a nitroarene with an acyl chloride using iron dust as a reductant. rsc.org | Milder conditions, use of a cheap and safe reducing agent. rsc.org |

| Modified Schiemann Reaction | Conversion of anilines to fluoro aromatics via diazotization and subsequent fluorination. chimia.ch | Important method for introducing fluorine into aromatic rings on a larger scale. chimia.ch |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data represents a powerful approach. researchgate.netnih.gov This involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with the compound.

By integrating these different layers of biological information, researchers can construct comprehensive regulatory networks and identify the key pathways and molecular players affected by the compound. nih.gov This systems-level perspective can reveal not only the primary target but also off-target effects and downstream signaling cascades, providing a more complete picture of its mechanism of action. nih.gov Such an approach can facilitate the identification of novel biomarkers for the compound's activity and aid in predicting its potential therapeutic efficacy and toxicity. nih.gov

| Omics Layer | Information Provided | Potential Application |

| Genomics | Genetic variations associated with drug response. researchgate.net | Personalized medicine approaches. |

| Transcriptomics | Changes in gene expression profiles. researchgate.net | Identification of affected pathways. |

| Proteomics | Alterations in protein expression and post-translational modifications. researchgate.net | Target identification and validation. |

| Metabolomics | Changes in metabolic profiles. researchgate.net | Understanding metabolic reprogramming. |

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

Based on the initial biological screening and mechanistic studies, the design and synthesis of next-generation analogues of this compound can be undertaken to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be instrumental in guiding these efforts.

Q & A

What are the established synthetic routes for 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide, and what critical parameters influence yield?

Basic Research Focus

The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors. A common approach includes:

- Coupling Reactions : Amide bond formation via coupling of 3-fluorobenzoic acid derivatives with substituted anilines (e.g., 5-fluoro-2-methylaniline) using reagents like EDCI/HOBt .

- Functional Group Protection : Methoxy or hydroxyl groups may require protection/deprotection steps to avoid side reactions .

Critical Parameters : - Solvent choice (e.g., DMF for polar intermediates, THF for Grignard reactions) .

- Catalyst selection (e.g., palladium for cross-couplings) .

- Temperature control to minimize decomposition of fluorinated intermediates .

Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Basic Research Focus

Key techniques include:

- NMR Spectroscopy : NMR is critical for verifying fluorine substitution patterns .

- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm) and aryl-F bonds (~1200 cm) .

- Mass Spectrometry : High-resolution MS validates molecular formula and detects impurities .

Resolving Data Conflicts : - Cross-validate with X-ray crystallography (if crystals are obtainable) .

- Re-run analyses under standardized conditions (e.g., solvent, concentration) to rule out environmental artifacts .

How can researchers optimize reaction conditions to mitigate side-product formation in fluorinated benzamide synthesis?

Advanced Research Focus

Methodological Strategies :

- Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loadings to identify optimal conditions .

- In Situ Monitoring : Use techniques like HPLC or reaction calorimetry to track intermediate formation and adjust parameters dynamically .

Case Study : In analogous compounds, substituting DMF with acetonitrile reduced byproduct formation by 30% due to lower polarity .

What mechanisms underlie the biological activity of this compound, and how do structural modifications alter potency?

Advanced Research Focus

Proposed Mechanisms :

- Enzyme Inhibition : Fluorine atoms may enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) via halogen bonding .

- Receptor Modulation : The 2-methylphenyl group could sterically hinder non-target interactions, improving selectivity .

SAR Insights : - Adding electron-withdrawing groups (e.g., -CF) at the 5-position increases metabolic stability but may reduce solubility .

- Replacing fluorine with chlorine diminishes activity in antimicrobial assays, highlighting fluorine’s unique electronic effects .

How should researchers address discrepancies in reported biological activity data across studies?

Advanced Research Focus

Root Causes :

- Assay variability (e.g., cell line differences, incubation times) .

- Purity issues (e.g., residual solvents affecting cytotoxicity measurements) .

Resolution Strategies : - Reproduce assays under harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Validate compound purity via orthogonal methods (e.g., HPLC + elemental analysis) .

What computational methods are effective for predicting the solubility and stability of this compound?

Advanced Research Focus

Tools and Workflows :

- Molecular Dynamics (MD) Simulations : Predict solubility in aqueous buffers by calculating logP and solvation free energy .

- Density Functional Theory (DFT) : Assess hydrolytic stability by modeling reaction pathways for amide bond cleavage .

Experimental Validation : - Compare computational predictions with experimental solubility assays (e.g., shake-flask method) .

How do structural analogs of this compound compare in terms of pharmacokinetic properties?

Advanced Research Focus

Comparative Analysis :

| Analog | Modification | PK Property | Reference |

|---|---|---|---|

| 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide | -Cl substitution at 5-position | Increased plasma half-life (t = 8.2 h) | |

| 3-Fluoro-N-(2-methylphenyl)benzamide | No 5-fluoro substituent | Reduced bioavailability (F = 45%) |

Key Insight : Fluorine at the 5-position enhances metabolic stability but requires formulation adjustments to address low aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.